4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate
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Description
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate is a useful research compound. Its molecular formula is C22H19ClN2O4S and its molecular weight is 442.91. The purity is usually 95%.
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Biological Activity
The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate , a derivative of pyran and pyrimidine, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The structure of the compound features a pyran ring fused with a pyrimidine moiety and a cyclopentanecarboxylate group. The presence of these heterocycles contributes to its reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C17H18ClN3O5S |
Molecular Weight | 385.36 g/mol |
CAS Number | 877636-42-5 |
IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly in the realm of enzyme inhibition and receptor antagonism. The pyrimidine moiety is known to bind to active sites on enzymes, potentially inhibiting their activity. The unique cyclopentanecarboxylate structure may enhance cell permeability, facilitating better interaction with biological membranes.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, which can lead to various pharmacological effects.
- Receptor Antagonism : It has been identified as a functional antagonist of the apelin (APJ) receptor, showing significant selectivity over other receptors such as the angiotensin II type 1 (AT1) receptor .
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of pyran compounds possess notable antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition .
Anticancer Properties
The structural characteristics of the compound suggest potential anticancer activity. Pyran derivatives are known to exhibit cytotoxic effects against cancer cell lines, likely due to their ability to induce apoptosis or inhibit cell proliferation.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
- Discovery as an APJ Receptor Antagonist : The compound was identified through high-throughput screening as a selective antagonist for the apelin receptor, with implications for cardiovascular disease treatment .
- Synthesis and Activity Evaluation : A series of related compounds were synthesized and evaluated for their antimicrobial activities against various pathogens, demonstrating significant inhibitory effects in vitro .
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 1-(4-chlorophenyl)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c23-16-6-4-15(5-7-16)22(8-1-2-9-22)20(27)29-19-13-28-17(12-18(19)26)14-30-21-24-10-3-11-25-21/h3-7,10-13H,1-2,8-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYXMAQWGGTATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.